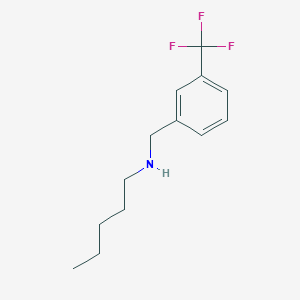

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-

Description

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-, is an aromatic amine derivative featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a pentyl chain (-C₅H₁₁) attached to the benzylic amine (-CH₂NH₂) group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the trifluoromethyl group and the pentyl chain, which may influence solubility, bioavailability, and receptor interactions.

Properties

CAS No. |

90390-10-6 |

|---|---|

Molecular Formula |

C13H18F3N |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]pentan-1-amine |

InChI |

InChI=1S/C13H18F3N/c1-2-3-4-8-17-10-11-6-5-7-12(9-11)13(14,15)16/h5-7,9,17H,2-4,8,10H2,1H3 |

InChI Key |

NBCWWPAZNKQXBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- typically involves the reaction of benzenemethanamine with pentyl bromide in the presence of a base such as sodium hydroxide. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

a. Substituent Position and Electronic Effects

- Benzenemethanamine, N-methyl-4-(trifluoromethyl)- (): The trifluoromethyl group at the 4-position on the benzene ring creates distinct electronic effects compared to the 3-position in the target compound.

- N-Methyl-3-(trifluoromethyl)benzylamine (): This compound shares the 3-trifluoromethyl substitution but has a shorter methyl group on the amine. The reduced chain length decreases lipophilicity (logP ≈ 2.1 estimated) compared to the pentyl derivative, impacting membrane permeability .

b. Alkyl Chain Length on Amine Group

- Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)- (CAS 458-24-2, ): Features an ethyl group and a branched α-methyl on the ethanamine backbone. The branching may sterically hinder interactions with enzymes or receptors compared to the linear pentyl chain in the target compound .

Physicochemical Properties

Key Observations :

- The pentyl chain in the target compound increases molecular weight and lipophilicity, likely enhancing tissue penetration but reducing aqueous solubility.

- Halogenation (e.g., chlorine in ) elevates molecular weight and may improve binding to hydrophobic pockets in proteins .

Functional and Application Differences

Agrochemicals :

- Flumetralin (): A structurally distinct benzylamine derivative with a nitro and trifluoromethyl group, used as a plant growth regulator. The target compound’s pentyl chain could similarly enhance lipid membrane interaction in pesticidal formulations .

- Flutolanil (): A benzamide fungicide with a trifluoromethyl group. Unlike the target compound, its amide linkage and isopropoxy substituent prioritize hydrogen bonding with fungal enzymes .

- Pharmaceuticals: N-Benzyl-N-methyl-3-phenylpropanamine (): A fluoxetine analog with a phenoxy group. The target compound lacks this ether linkage but may exhibit serotoninergic activity due to the trifluoromethyl group’s electron-withdrawing effects .

Research Findings and Implications

- Synthetic Challenges : The pentyl chain introduces synthetic complexity in achieving regioselective trifluoromethylation (e.g., via Friedel-Crafts or cross-coupling reactions). highlights single-crystal X-ray methods for resolving similar structures, suggesting crystallography as a critical tool for confirming the target compound’s configuration .

- Toxicity Considerations : Compounds with trifluoromethyl groups (e.g., ) often exhibit environmental persistence. The pentyl chain could exacerbate bioaccumulation risks, necessitating ecotoxicological studies .

Biological Activity

Benzenemethanamine, N-pentyl-3-(trifluoromethyl)-, also known by its chemical formula , is an organic compound featuring a benzene ring with a pentyl substituent and a trifluoromethyl group. This unique structure positions it as a subject of interest in medicinal chemistry due to the potential biological activities imparted by the trifluoromethyl group, which is known to enhance lipophilicity and modify pharmacokinetic properties.

The molecular weight of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- is approximately 177.286 g/mol. The trifluoromethyl group increases the electrophilicity of adjacent carbon atoms, allowing for various chemical reactions such as Friedel-Crafts acylation or alkylation under specific conditions. The synthesis of this compound can be achieved through several methods, highlighting its versatility and potential for structural modifications that could enhance its biological properties.

Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown varying degrees of antimicrobial activity. The presence of the trifluoromethyl group may enhance the interaction with microbial enzymes or receptors.

- CNS Activity : Trifluoromethylated compounds are frequently investigated for their neuropharmacological effects, potentially influencing neurotransmitter systems and providing therapeutic avenues for neurological disorders.

- Anti-cancer Activity : Some studies suggest that compounds similar to Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- may exhibit anti-tumor properties through mechanisms involving apoptosis induction or inhibition of cell proliferation .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study on related trifluoromethylated amines demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- could possess similar properties. The mechanism was attributed to the disruption of bacterial cell membranes.

- Neuropharmacological Research :

- Cancer Research :

Comparative Analysis

To better understand the biological activity of Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- in relation to other similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Benzenemethanamine, N-pentyl-3-(trifluoromethyl)- | Potential antimicrobial and CNS activity | |

| N,N-Diethyl-3-(trifluoromethyl)benzylamine | Enhanced lipophilicity; neuroactive properties | |

| 2-(Trifluoromethyl)benzylamine | Antimicrobial and anti-cancer activities |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-pentyl-3-(trifluoromethyl)benzenemethanamine?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 3-(trifluoromethyl)benzyl bromide can react with pentylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Alternatively, catalytic hydrogenation of a Schiff base derived from 3-(trifluoromethyl)benzaldehyde and pentylamine may yield the amine .

- Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation). Use ¹H/¹⁹F NMR to confirm regioselectivity and purity .

Q. How can the physicochemical properties (e.g., logP, pKa) of this compound be experimentally determined?

- Methodology :

- logP : Measure via shake-flask method using octanol/water partitioning, validated by HPLC retention time correlation .

- pKa : Use potentiometric titration or spectrophotometric methods in buffered aqueous solutions. The trifluoromethyl group lowers basicity of the amine due to electron-withdrawing effects .

Q. What spectroscopic techniques are most effective for characterizing N-pentyl-3-(trifluoromethyl)benzenemethanamine?

- Methodology :

- ¹H/¹⁹F NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly near the trifluoromethyl group .

- X-ray Crystallography : Suitable for confirming stereochemistry if crystalline derivatives (e.g., hydrochloride salts) are obtainable .

Q. How does the trifluoromethyl group influence the compound’s bioavailability?

- Methodology : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption. Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s impact on membrane penetration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic receptor pockets. Validate with mutagenesis studies to identify critical binding residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate conformational effects of the pentyl chain .

Q. What strategies resolve contradictions in metabolic stability data across species (e.g., human vs. rodent liver microsomes)?

- Methodology :

- Enzyme Kinetic Profiling : Identify cytochrome P450 isoforms responsible for metabolism via inhibition assays (e.g., CYP3A4, CYP2D6).

- Species-Specific Metabolite Identification : Use LC-MS/MS to compare metabolite profiles and adjust in vitro-in vivo extrapolation (IVIVE) models .

Q. How does the pentyl chain length affect the compound’s selectivity for amine transporters (e.g., SERT vs. NET)?

- Methodology :

- SAR Studies : Synthesize analogs with varying alkyl chains (C3-C7) and test uptake inhibition in transfected cell lines.

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy differences attributable to chain length .

Q. What experimental approaches validate the compound’s proposed mechanism of action in neuroinflammatory models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.